

The Mmt Protecting Group on Ornithine: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-L-Orn(Mmt)-OH

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Abstract

In the intricate field of peptide synthesis and drug development, the precise and controlled manipulation of reactive functional groups is paramount. The monomethoxytrityl (Mmt) group serves as a highly valuable, acid-labile protecting group for the δ -amino function of the non-proteinogenic amino acid L-ornithine. Its exceptional sensitivity to mild acidic conditions allows for selective deprotection, enabling complex, site-specific modifications of peptide structures while they are still anchored to a solid support. This technical guide provides an in-depth overview of the Mmt protecting group as applied to ornithine, detailing its properties, synthesis, deprotection protocols, and applications in solid-phase peptide synthesis (SPPS).

Introduction to the Mmt Protecting Group

The 4-methoxytrityl (Mmt) group is a derivative of the trityl (triphenylmethyl) group. The addition of a single methoxy group to one of the phenyl rings significantly increases its acid lability compared to the parent trityl (Trt) and the related methyltrityl (Mtt) groups.^[1] This property is central to its utility as an orthogonal protecting group in Fmoc-based solid-phase peptide synthesis.^[1]

When attached to the side-chain (δ -amino) of ornithine, the Mmt group prevents this nucleophilic site from participating in undesired reactions during peptide chain elongation. Its key advantage lies in its ability to be selectively removed under very mild acidic conditions that

leave other common protecting groups—such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers/esters—and acid-sensitive resin linkers intact.[2] This orthogonality is crucial for advanced peptide modifications, including:

- On-resin cyclization: Forming lactam bridges between the ornithine side chain and a C-terminal carboxyl group.
- Branched peptide synthesis: Growing a second peptide chain from the ornithine side chain.
- Site-specific labeling: Attaching reporter molecules like fluorophores, biotin, or chelating agents.[3]

The primary building block for incorporating Mmt-protected ornithine in Fmoc SPPS is N- α -Fmoc-N- δ -Mmt-L-ornithine (**Fmoc-L-Orn(Mmt)-OH**).[4]

Chemical Properties and Quantitative Data

The defining characteristic of the Mmt group is its graded acid lability, which follows the general order: Mmt > Mtt > Trt.[1] This allows for fine-tuned deprotection strategies. The Mmt group's stability is sufficient to withstand the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) but is readily cleaved by low concentrations of trifluoroacetic acid (TFA) or other mild acids.

Table 1: Properties of Fmoc-L-Orn(Mmt)-OH

Property	Value	Reference
Synonym	Fmoc-L-Orn(4-methoxytrityl)-OH	[4]
CAS Number	1192825-56-1	[4]
Molecular Formula	C ₄₀ H ₃₈ N ₂ O ₄	[4]
Molecular Weight	610.7 g/mol	[4]
Appearance	Light yellow to grey powder	[4]

Table 2: Comparative Acid Lability of Trityl Protecting Groups

Protecting Group	Cleavage Conditions	% Cleavage (30 min)	Reference
Mmt	Acetic acid:Trifluoroethanol:D CM (1:1:8)	75-80%	[1]
Mtt	Acetic acid:Trifluoroethanol:D CM (1:1:8)	3-8%	[1]
Trt	Typically requires >90% TFA for efficient cleavage	Not applicable	[1]

Experimental Protocols

Synthesis of Fmoc-L-Orn(Mmt)-OH

While a specific, detailed protocol for the synthesis of **Fmoc-L-Orn(Mmt)-OH** is not readily available in peer-reviewed literature, a highly efficient method for the analogous Fmoc-Lys(Mmt)-OH serves as an excellent representative protocol.[3] The synthesis involves two key steps: selective protection of the side-chain amino group followed by protection of the α -amino group.

Step 1: Selective N- δ -Mmt Protection of L-Ornithine

- Dissolve L-ornithine in a suitable solvent mixture (e.g., water/dioxane) with a base like triethylamine (TEA) to deprotonate the amino groups.
- Add 4-methoxytrityl chloride (Mmt-Cl) dropwise at a controlled temperature (e.g., 0°C to room temperature). The reaction is typically stirred for several hours.
- The reaction selectively protects the more nucleophilic δ -amino group.

- The product, N- δ -Mmt-L-ornithine, is isolated by adjusting the pH to its isoelectric point, causing precipitation, followed by filtration, washing, and drying.

Step 2: N- α -Fmoc Protection

- Suspend the N- δ -Mmt-L-ornithine in a suitable solvent (e.g., acetonitrile/water).
- Add a base (e.g., sodium bicarbonate) to deprotonate the α -amino group.
- Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and stir the reaction at room temperature overnight.
- Acidify the mixture (e.g., with dilute HCl) to precipitate the crude product.
- The final product, **Fmoc-L-Orn(Mmt)-OH**, is purified by crystallization or column chromatography.

On-Resin Deprotection of the Mmt Group

The selective removal of the Mmt group from the ornithine side chain is typically performed on the fully assembled, resin-bound peptide. This exposes the δ -amino group for further modification.

Method A: Mild TFA Cleavage This is the most common method for Mmt removal.[\[1\]](#)

- Swell the peptidyl-resin in dichloromethane (DCM).
- Prepare a cleavage cocktail of 1-2% Trifluoroacetic acid (TFA) in DCM. Often, a cation scavenger such as 1-5% triisopropylsilane (TIS) is included.[\[1\]](#)
- Treat the resin with the cleavage cocktail for 2-5 minutes. Repeat this treatment multiple times (e.g., 5-10 times) until the deprotection is complete.
- Progress can be monitored by the release of the orange-colored Mmt cation, although the scavenger will quench this color.[\[5\]](#)
- Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DMF, and finally wash with DMF and DCM to prepare for

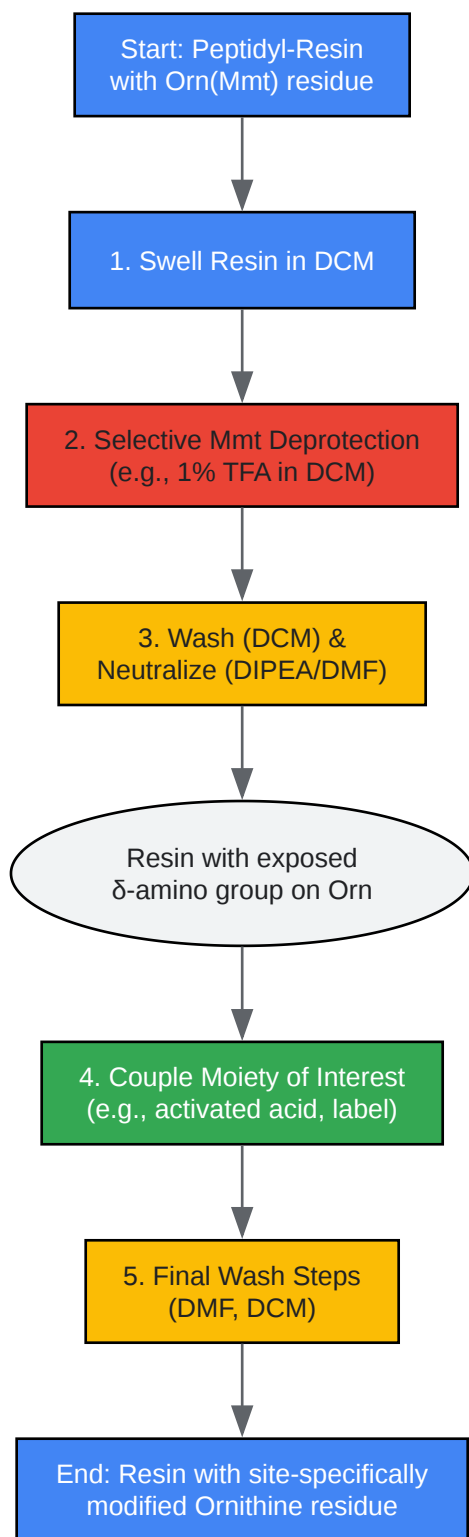
the subsequent coupling step.

Method B: Non-Acidic HOBt Cleavage For peptides or linkers that are exceptionally acid-sensitive, a non-acidic method can be employed.

- Swell the peptidyl-resin in DCM.
- Prepare a solution of 0.6 M Hydroxybenzotriazole (HOBt) in a 1:1 mixture of DCM and trifluoroethanol (TFE).
- Treat the resin with the HOBt solution and agitate gently for 1 hour. The solution typically turns dark red.
- Filter the resin and repeat the treatment.
- Wash the resin extensively with DMF and DCM before proceeding.

Visualized Workflows and Structures

Chemical Structure of Fmoc-L-Orn(Mmt)-OH



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